molecular formula C22H21N3O4 B368596 2-furyl-N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide CAS No. 920114-88-1

2-furyl-N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide

Katalognummer: B368596
CAS-Nummer: 920114-88-1
Molekulargewicht: 391.4g/mol
InChI-Schlüssel: HZRVGGIOEATKGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-furyl-N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide is a synthetic benzimidazole derivative of interest in medicinal chemistry and biochemical research. Compounds within this structural class, featuring a furan carboxamide moiety linked to a substituted benzimidazole core, are investigated for their potential to modulate protein function. Specifically, related furan-based molecules are the subject of research for their ability to interact with hemoglobin . These interactions can increase hemoglobin's oxygen affinity, a mechanism that has shown potential in in vitro studies for inhibiting the sickling of red blood cells, which is a critical pathological event in sickle cell disease . The design of such compounds often aims to improve metabolic stability over earlier aldehyde-based candidates . Furthermore, the benzimidazole scaffold is a privileged structure in drug discovery, known for its ability to interact with various enzymatic targets, including kinase enzymes . This suggests that this compound may serve as a valuable chemical tool for probing signal transduction pathways and studying enzyme inhibition in cancer research and other cellular processes. Its primary research value lies in these exploratory areas of hemoglobinopathies and enzyme-targeted therapeutic development.

Eigenschaften

IUPAC Name

N-[[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-27-16-6-4-7-17(14-16)28-13-11-25-19-9-3-2-8-18(19)24-21(25)15-23-22(26)20-10-5-12-29-20/h2-10,12,14H,11,13,15H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRVGGIOEATKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the treatment of various diseases due to its diverse pharmacological activities:

  • Antimicrobial Activity : Exhibits effectiveness against several bacterial strains, suggesting potential use as an antibacterial agent.
  • Anticancer Properties : Research indicates that it can inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell growth and apoptosis. It has shown promise in studies involving various cancer cell lines .
  • Anti-inflammatory Effects : The compound may reduce inflammation by modulating immune responses, making it a candidate for treating inflammatory diseases.

Biological Research

The biological activities of 2-furyl-N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide are attributed to its interaction with key enzymes and receptors:

  • Mechanisms of Action :
    • Inhibition of DNA Gyrase and Topoisomerase : These targets are critical for DNA replication and transcription, leading to reduced cell viability in cancer cells.
    • Induction of Apoptosis : The compound promotes apoptosis through mitochondrial pathways, enhancing pro-apoptotic proteins while decreasing anti-apoptotic ones.

Anticancer Activity

A study demonstrated that this compound effectively inhibited the growth of HepG2 liver cancer cells. The mechanism involved S-phase arrest and induction of apoptosis, highlighting its potential as an anticancer agent.

Antimicrobial Efficacy

In vitro studies have shown that the compound exhibits significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. This suggests its potential application in developing new antibiotics or antimicrobial agents.

Wirkmechanismus

The mechanism of action of 2-furyl-N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzimidazole 1-Position

Structural modifications at the benzimidazole’s 1-position significantly influence electronic and steric properties:

Compound Name & CAS No. Substituent on Benzimidazole Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound 2-(3-Methoxyphenoxy)ethyl C₂₃H₂₂N₃O₄ 404.45 Reference structure
N-({1-[2-(3-Methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide (CAS 919976-98-0) 2-(3-Methoxyphenoxy)ethyl C₂₃H₂₃N₃O₄ 405.4 N-methylation on carboxamide; slight increase in lipophilicity
2-Furyl-N-({1-[3-(3-Methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide (CAS 920116-41-2) 3-(3-Methoxyphenoxy)propyl C₂₄H₂₄N₃O₄ 418.47 Longer propyl chain; enhanced flexibility but reduced metabolic stability
2-Furyl-N-{[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}carboxamide (CAS 919972-35-3) 2-Methylprop-2-enyl C₁₉H₂₀N₃O₂ 334.39 Alkenyl group increases steric hindrance; reduced polarity
N-(1-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide 2-(4-Chloro-3-methylphenoxy)ethyl C₂₂H₂₁ClN₃O₃ 410.88 Chloro and methyl groups enhance electron-withdrawing effects; potential for altered receptor binding

Key Observations :

  • Phenoxyethyl vs. Phenoxypropyl: The propyl chain in CAS 920116-41-2 may improve membrane permeability but reduce metabolic stability due to increased chain length .
  • Electron-Donating vs. Withdrawing Groups: The 3-methoxyphenoxy group (target compound) enhances electron density on the benzimidazole, whereas the 4-chloro-3-methylphenoxy group (CAS 850923-32-9) creates a more electron-deficient system .

Carboxamide Modifications

Variations in the carboxamide group impact hydrogen-bonding capacity and steric effects:

Compound Name & CAS No. Carboxamide Structure Molecular Weight (g/mol) Biological Implications
Target Compound 2-Furylcarboxamide 404.45 Optimal H-bonding with furan oxygen
N-Methylated analog (CAS 919976-98-0) N-Methyl-2-furylcarboxamide 405.4 Reduced H-bonding capacity due to methyl substitution
4-Chloro-N-{2-[1-(2-methylpropenyl)benzimidazol-2-yl]ethyl}benzamide (CAS 850923-32-9) 4-Chlorophenylcarboxamide 353.85 Chlorine enhances lipophilicity; possible toxicity concerns
Fenfuram (2-Methyl-N-phenyl-3-furancarboxamide) 3-Furancarboxamide 217.22 Simpler structure; lacks benzimidazole, limiting target specificity

Key Observations :

  • N-Methylation : The N-methyl group in CAS 919976-98-0 may reduce solubility and disrupt interactions with polar binding pockets .
  • Chlorophenyl vs. Furyl : Chlorophenyl groups (CAS 850923-32-9) increase logP values, favoring hydrophobic interactions but risking off-target effects .

Biologische Aktivität

2-furyl-N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research findings.

Chemical Structure and Synthesis

The compound features a furyl group, a benzimidazole core, and a 3-methoxyphenoxyethyl substituent. The synthesis typically involves:

  • Formation of the benzimidazole core : This is achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative.
  • Alkylation : The benzimidazole is then reacted with 2-(3-methoxyphenoxy)ethyl bromide in the presence of a base like potassium carbonate.
  • Final modification : The carboxamide group is introduced to enhance the compound's biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, benzimidazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

StudyFindings
Zhang et al. (2020)Demonstrated that benzimidazole derivatives inhibit the growth of breast cancer cells via apoptosis induction.
Lee et al. (2021)Reported that similar compounds can disrupt microtubule dynamics, leading to mitotic arrest in cancer cells.

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific kinases involved in cancer progression.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Cell Membrane Penetration : The phenoxyethyl group enhances the compound's lipophilicity, facilitating cellular uptake.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In vivo studies demonstrated that treatment with similar benzimidazole derivatives reduced tumor size significantly compared to control groups.
  • Infection Models : Efficacy against bacterial infections was observed in murine models, where administration led to a reduction in bacterial load and improved survival rates.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-furyl-N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide?

  • Methodology :

  • Step 1 : Synthesize the benzimidazole core by reacting 1,2-diaminobenzene derivatives with carboxylic acids or esters under reflux conditions (e.g., 120°C for 18 hours in 1,4-dioxane) .
  • Step 2 : Functionalize the benzimidazole at the N1 position using a 2-(3-methoxyphenoxy)ethyl group via nucleophilic substitution or alkylation .
  • Step 3 : Attach the furyl-carboxamide moiety via amide coupling. Use coupling agents like EDC/HOBt in dichloromethane or DMF under reflux (24–48 hours) .
  • Purification : Recrystallize from chloroform/methanol or use column chromatography for higher purity .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm regiochemistry of the benzimidazole and methoxyphenoxyethyl chain (e.g., aromatic proton splitting patterns and integration ratios) .
  • IR Spectroscopy : Identify amide C=O stretches (~1670 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography (if crystals form): Resolve absolute configuration and hydrogen-bonding networks .

Q. What in vitro models are suitable for preliminary evaluation of biological activity?

  • Assays :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values. Compare with controls like doxorubicin .
  • Anti-inflammatory Potential : Evaluate COX-2 inhibition via ELISA or monitor TNF-α/IL-6 suppression in LPS-stimulated macrophages .
  • Cytotoxicity Screening : Test on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?

  • Strategy :

  • Variation of Substituents : Modify the methoxyphenoxyethyl chain (e.g., replace 3-methoxy with 4-fluoro) to study electronic effects on bioactivity .
  • Scaffold Hopping : Replace benzimidazole with benzothiazole or triazole cores to assess core-dependent activity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify binding interactions with targets like topoisomerase II or NF-κB .

Q. What strategies can mitigate low solubility in pharmacological studies?

  • Approaches :

  • Prodrug Design : Introduce phosphate or PEGylated groups at the carboxamide nitrogen to enhance aqueous solubility .
  • Formulation Optimization : Use cyclodextrin inclusion complexes or nanoemulsions to improve bioavailability .
  • Functional Group Modification : Replace the methoxy group with hydrophilic substituents (e.g., hydroxyl or amino groups) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Troubleshooting :

  • Standardize Assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Validate Purity : Reanalyze compound batches via HPLC to rule out impurities affecting results .
  • Mechanistic Studies : Use transcriptomics/proteomics to identify off-target effects or pathway crosstalk .

Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?

  • Models :

  • Rodent Studies : Administer orally or intravenously to assess bioavailability, half-life, and organ-specific toxicity (e.g., liver/kidney function tests) .
  • Xenograft Models : Evaluate antitumor efficacy in nude mice implanted with patient-derived xenografts (PDX) .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in plasma and urine .

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Optimization Steps :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to enhance intermediate stability .
  • Catalyst Use : Employ Pd/C or CuI for coupling steps to reduce reaction time and byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction times from 24 hours to 1–2 hours while maintaining yields .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.